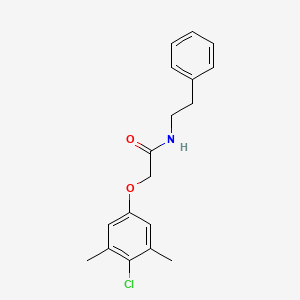

![molecular formula C16H15N3O4S2 B5527215 N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527215.png)

N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide is synthesized through various chemical processes involving aromatic ketones, aldehydes, and catalysts like NaOH and KOH. For example, a series of similar compounds were synthesized using aromatic ketone and aldehyde reactions, leading to the creation of isoxazoline, which was further condensed with other chemicals to achieve the desired compound (Dighe et al., 2012).

Molecular Structure Analysis

- The molecular structure of related compounds has been analyzed using techniques like H1 and C13 NMR, UV–VIS, and IR spectroscopy. For instance, the structure of a Schiff base compound, which is structurally similar, was elucidated using these techniques, highlighting the importance of intramolecular hydrogen bonds and π–π stacking interactions (Subashini et al., 2009).

Chemical Reactions and Properties

- Studies on related compounds have explored their chemical reactivity and properties. For example, research on similar sulfonamide compounds has shown their potential in anti-tubercular activity, demonstrating the chemical reactivity of these compounds in biological systems (Dighe et al., 2012).

Physical Properties Analysis

- The physical properties of similar compounds have been studied, particularly in the context of crystal structure and bonding. For example, the X-ray crystal structure of a related Schiff base revealed insights into the compound's physical conformation and bonding arrangements (Subashini et al., 2009).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Trans-cis Isomerisation of Azobenzene Amphiphiles : Research involving sulfonamide derivatives has explored the trans-cis isomerisation of azobenzene amphiphiles, highlighting the influence of sulfonyl groups and heterocyclic rings on isomerisation behaviours, which could have implications for the design of responsive materials and molecular switches (Kucharski et al., 1999).

Green Synthesis of Isoxazoles and Pyrazoles : Studies on the synthesis of thiophenyl pyrazoles and isoxazoles have demonstrated environmentally friendly approaches to produce compounds with potential antibacterial and antifungal properties, indicating the broader utility of sulfonamide derivatives in developing new antimicrobial agents (Sowmya et al., 2018).

Drug Metabolism and Photodecomposition

Drug Metabolism via Biocatalysis : The application of biocatalysis to drug metabolism has been illustrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, underscoring the role of microbial systems in generating metabolites for structural characterization and clinical studies (Zmijewski et al., 2006).

Photodecomposition of Sulfonamides : Investigations into the photodecomposition of sulfamethoxazole, a sulfonamide antibiotic, have revealed insights into the stability and degradation pathways of sulfonamide compounds in various environments, highlighting the formation of photoproducts and their implications for environmental persistence and degradation (Zhou & Moore, 1994).

Biological Activities

Antimicrobial Activity : The synthesis of novel heterocycles based on sulfonamide structures has demonstrated significant antimicrobial activities, emphasizing the potential of these compounds in developing new therapeutic agents against various bacterial and fungal pathogens (El‐Emary et al., 2002).

Inhibition of Carbonic Anhydrase : Sulfonamide derivatives containing isoxazole groups have been shown to exhibit potent inhibitory activity against carbonic anhydrase II and VII, two enzymes implicated in glaucoma and neuropathic pain, respectively. This suggests the therapeutic potential of these compounds in treating conditions mediated by these enzymes (Altuğ et al., 2017).

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c1-10-4-3-5-12(6-10)19-25(21,22)13-8-14(24-9-13)16(20)17-15-7-11(2)23-18-15/h3-9,19H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXALJCCBNISAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)

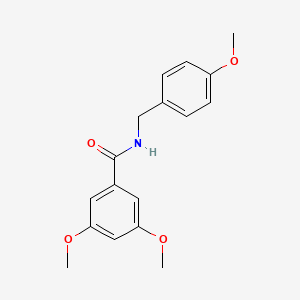

![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)

![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)

![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)

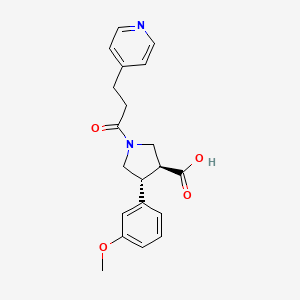

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)

![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)

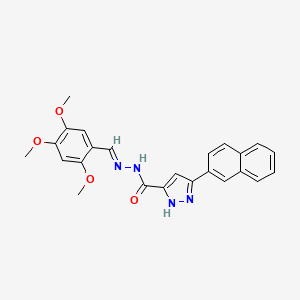

![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)

![4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5527240.png)

![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)